molecular formula C11H10O2 B094722 2,6-DIMETHYL-4H-CHROMEN-4-ONE CAS No. 16108-51-3

2,6-DIMETHYL-4H-CHROMEN-4-ONE

Cat. No.: B094722
CAS No.: 16108-51-3
M. Wt: 174.2 g/mol
InChI Key: ICLIZHYTACTNJW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H-chromen-4-one is a synthetic derivative of the 4H-chromen-4-one (chromone) scaffold, a privileged structure in medicinal chemistry recognized for its versatile biological profile . This compound serves as a valuable building block for researchers designing and synthesizing novel lead compounds for pharmaceutical development. The chromone core is extensively investigated for its wide range of pharmacological activities. Research into analogous compounds has demonstrated significant potential in anticancer studies, where chromone derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer (MCF-7), leukemia (HL-60), and nasopharyngeal carcinoma (KB) . Furthermore, the chromone scaffold exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a key template in the search for new therapeutic agents . The specific 2,6-dimethyl substitution on the chromone ring system may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, offering researchers a handle to modulate its activity and selectivity in structure-activity relationship (SAR) studies . In laboratory settings, this compound is a crucial intermediate for further chemical diversification. Common synthetic routes for related chromone analogs involve cyclization of 2'-hydroxychalcones or the use of O-hydroxyaryl enaminone precursors . Researchers utilize this compound to develop more complex molecular architectures, such as flavone and homoisoflavonoid derivatives, to explore new chemical space for bioactivity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLIZHYTACTNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350352
Record name 2,6-Dimethyl-4H-1-benzopyran-4-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16108-51-3
Record name 2,6-Dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16108-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity Profiles of 2,6 Dimethyl 4h Chromen 4 One and Its Bioactive Analogues

Anti-Oncogenic Potency and Cell-Line Specificity

The 4H-chromene framework is a cornerstone in the development of novel anti-cancer agents, with derivatives showing potent cytotoxic effects against a multitude of human cancer cell lines. orientjchem.org

Chromone (B188151) derivatives exert their anti-cancer effects through multiple mechanisms that disrupt the life cycle of cancer cells. A key mechanism is the induction of apoptosis, or programmed cell death, through both endogenous (mitochondrial) and exogenous pathways. nih.gov For instance, certain furoxan derivatives of chromone have been shown to significantly induce apoptosis in K562 leukemia cells. nih.gov This is achieved by up-regulating the expression of pro-apoptotic proteins like Bax, Bad, HtrA2, and Trail R2/DR5, while also increasing levels of catalase and the cell cycle blocker claspin. nih.gov

Furthermore, many 4H-chromene analogues can arrest the cell cycle at various phases, thereby halting cell proliferation. frontiersin.orgnih.gov One derivative demonstrated the ability to reduce cell proliferation by arresting cells in the G2/M phase, an effect linked to the inhibition of tubulin polymerization, a critical process for cell division. frontiersin.org Other benzo[h]chromene derivatives have been found to induce cell cycle arrest at the S and G1 phases in MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, and at the S and G2/M phases in HCT-116 (colon cancer) cells. frontiersin.org This targeted disruption of the cell cycle and induction of apoptosis are hallmark characteristics of effective chemotherapeutic agents. jst.go.jp

Analogues of 2,6-dimethyl-4H-chromen-4-one have demonstrated varied and selective cytotoxicity against a panel of human cancer cell lines. This cell-line specificity is crucial for developing targeted cancer therapies.

A novel 4H-chromen-4-one derivative isolated from a marine streptomyces species showed notable cytotoxicity, with EC50 values of 9.68 µg/ml for human colon carcinoma and 9.93 µg/ml for human prostate adenocarcinoma. nih.gov Synthetic chromone derivatives have also been extensively evaluated. nih.gov For example, a series of new chromone congeners exhibited potent cytotoxic activity against MCF-7 and HCT-116 cell lines. nih.gov Similarly, other 4H-chromene derivatives have shown significant anticancer potency against HCT-116, MCF-7, and HepG-2 cancer cell lines, with some compounds displaying IC50 values in the low microgram per milliliter range (0.3 to 2 µg/mL). frontiersin.org

The cytotoxic profile extends to other challenging cancer types. Certain 4H-chromene analogues were found to be active against the A549 lung cancer cell line. frontiersin.org Another study highlighted a derivative with remarkable activity against both MCF-7 and Hs578T breast cancer cell lines. frontiersin.org The broad-spectrum activity is further evidenced by novel flavanones integrated with chromenes, which exhibited remarkable potency against HCT-116, HepG-2, A-549, and MCF-7 cell lines, with IC50 values ranging from 1.08 to 2.42 μg/mL. frontiersin.org

Table 1: Cytotoxic Activity of Bioactive 4H-Chromen-4-one Analogues

Compound Type Cell Line Activity Metric Value Reference
4H-chromen-4-one derivative Human Colon Carcinoma EC50 9.68 µg/ml nih.gov
4H-chromen-4-one derivative Human Prostate Adenocarcinoma EC50 9.93 µg/ml nih.gov
4H-chromene-based azo chromophores HCT-116, MCF-7, HepG-2 IC50 0.3 - 2 µg/mL frontiersin.org
Flavanone-chromene hybrid HCT-116, HepG-2, A-549, MCF-7 IC50 1.08–2.42 µg/mL frontiersin.org
4H-benzo[h]chromene derivatives HCT-116, MCF-7, HepG-2 IC50 0.3 - 3.78 µg/mL frontiersin.org

Antimicrobial and Antifungal Efficacy

The chromone scaffold is also a valuable source of antimicrobial agents, demonstrating efficacy against a range of pathogenic microorganisms. nih.gov

Derivatives of 4H-chromen-4-one have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. A novel derivative from Streptomyces ovatisporus was found to be highly potent against Bacillus subtilis ATCC 6633, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml, and Micrococcus luteus ATCC 9341, with a Minimum Bactericidal Concentration (MBC) of 0.5 μg/ml. nih.gov

Further studies have reinforced the antibacterial potential of this class of compounds. Indolyl-4H-chromene derivatives exhibited significant activity against Staphylococcus aureus, with MIC values as low as 9.3 μg/mL. frontiersin.org Other synthetic 4H-chromene compounds have also shown remarkable inhibition of Gram-positive bacteria, with MIC values ranging from 0.007 to 0.49 μg/mL. frontiersin.org The structural features of the chromone ring, such as hydroxylation patterns, are critical for this antibacterial activity. mdpi.com

In addition to their antibacterial properties, 4H-chromen-4-one analogues possess a notable spectrum of antifungal activity. The development of resistance to existing antifungal drugs necessitates the discovery of new therapeutic agents, and the 1,2,4-triazole (B32235) class, often integrated with other heterocyclic systems, has shown significant promise. nih.gov

Specific 4H-chromene derivatives have demonstrated remarkable inhibition against various fungi. frontiersin.org For instance, certain synthetic chromenes showed potent antifungal activity with MIC values between 0.49 to 1.95 μg/mL. frontiersin.org The allylamine (B125299) derivatives, a class of synthetic antifungal agents, inhibit the fungal enzyme squalene (B77637) epoxidase, and incorporating an acetylene (B1199291) group into their structure has been shown to enhance this activity. nih.gov While direct data on this compound is limited, the broad antifungal potential of the chromone family suggests it is a promising area for further investigation. frontiersin.orgnih.gov

Enzyme Modulatory Activities

The ability of 4H-chromen-4-one derivatives to modulate the activity of key enzymes is a significant aspect of their therapeutic potential. nih.gov Chromone-based compounds have been identified as inhibitors of several important enzyme classes.

One of the most well-known chromone derivatives, LY294002 (2-morpholino-8-phenyl-4H-chromen-4-one), is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), a critical enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov Another prominent example is Flavopiridol, a chromone derivative that acts as an inhibitor of cyclin-dependent kinases (CDKs), which are central to cell cycle regulation. nih.gov

The enzyme inhibitory activity of this class extends further. Novel chroman-4-one and chromone-based compounds have been developed as potent and selective inhibitors of SIRT2, a sirtuin enzyme implicated in cancer. acs.org Other 4H-chromene analogues have shown inhibitory effects against α-glucosidase and tyrosinase. frontiersin.orgbohrium.com Additionally, some chroman derivatives have been reported to act as carbonic anhydrase inhibitors and can block the production of the pro-inflammatory cytokine TNFα. rjptonline.org This diverse range of enzyme modulatory activities highlights the vast therapeutic possibilities of the chromone scaffold.

Aldose Reductase Inhibition

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. units.it The conversion of glucose to sorbitol by this enzyme is linked to the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. units.it Consequently, the inhibition of aldose reductase is a key therapeutic strategy.

A series of 4H-1-benzopyran-4-one (chromone) derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase. researchgate.net These studies, often initiated from the known inhibitory activity of the flavonoid Quercetin, have yielded compounds with inhibitory potency comparable to standards like Sorbinil, but with greater selectivity against the related enzyme aldehyde reductase. researchgate.net Various 4-oxo-4H-chromen-2-carboxylic acids and their derivatives have also been screened, and their inhibitory actions have been analyzed to postulate a potential mode of action at the enzyme's active site. nih.gov

Compound ClassKey FindingsReference
4H-1-Benzopyran-4-one derivativesInhibitory activity similar to Sorbinil, with enhanced selectivity and antioxidant properties. researchgate.net
4-Oxo-4H-chromen-2-carboxylic acidsScreened for aldose reductase inhibitory activity to establish structure-activity relationships. nih.gov
Capillarisin Sulfur-AnalogueA synthetic analogue, 2-[(4-hydroxyphenyl)thio]-7-isopropoxy-5,6-dimethoxy-4H-chromen-4-one, was synthesized to possess aldose reductase inhibitory activity. jst.go.jp

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels, a crucial aspect of managing type 2 diabetes. mdpi.comscielo.org.mx

A derivative of the target compound, 5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-one, was identified as one of the active components in a water extract of Orthosiphon stamineus leaves. nih.govnih.gov This extract demonstrated potent inhibitory activity against α-glucosidase, with an IC50 value of approximately 43.623 µg/mL. nih.govnih.gov Other studies have also highlighted that 4H-chromene analogues can exhibit potent α-glucosidase inhibition, sometimes superior to the standard drug acarbose (B1664774). frontiersin.org The broader class of flavonoids, which includes the chromone structure, is a well-known source of α-glucosidase inhibitors. mdpi.com

Compound/ExtractSourceKey Finding (IC50 Value)Reference
Water Extract of Orthosiphon stamineus (containing 5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-one)Orthosiphon stamineusIC50 of ~43.623 µg/mL against α-glucosidase. nih.govnih.gov
4H-Chromene analogsSyntheticShowed potent inhibition compared to acarbose (IC50 4.90 mM). frontiersin.org
Prenylated isoflavone (B191592) (5c)SyntheticIC50 of 17.7 µM against α-glucosidase, ~30-fold more potent than acarbose. scielo.org.mx

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in dermatology and cosmetics as skin-whitening agents. nih.gov

The flavonoid family, which is structurally related to this compound, has been extensively reviewed as a source of tyrosinase inhibitors. nih.govunits.it The inhibitory activity is often linked to the presence and position of hydroxyl groups on the flavonoid scaffold, which can chelate the copper ions in the enzyme's active site. nih.gov Studies on various 4H-chromene analogues have shown moderate to potent tyrosinase inhibitory activity. frontiersin.org For example, 6,7-Dihydroxy-2-phenyl-4H-chromen-4-one showed significant inhibition with an IC50 value of 2.8 µM. nih.gov

CompoundIC50 Value (µM)Reference
Norartocarpetin1.2 nih.gov
6,7-Dihydroxy-2-phenyl-4H-chromen-4-one2.8 nih.gov
5,7-Dibromo-2-(p-tolyl)-3-hydroxy-4H-chromen-4-one126 (0.126 mM) units.it
5,7-Dibromo-2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one93 (0.093 mM) units.it
Kojic acid (Standard)78 nih.gov

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. google.com The chromone scaffold has proven to be a valuable template for developing potent and selective kinase inhibitors.

Different series of 4H-chromen-4-one derivatives have been identified as inhibitors of various kinases:

Rho Kinase (ROCK): A new class of ROCK inhibitors based on the 4H-chromen-4-one structure was discovered. The most active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), showed excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases and demonstrated protective effects in ex vivo models of diabetic retinopathy. acs.org

Phosphoinositide 3-kinase (PI3K): Optimization of a series of 8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides led to the discovery of AZD8186, a potent and selective inhibitor of PI3Kβ and PI3Kδ. This compound was selected as a clinical candidate for treating PTEN-deficient cancers. nih.gov

Cyclin-Dependent Kinase (CDK): Semi-synthetic analogues of Rohitukine, a natural product with a chromone core (5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-2-methyl-4H-chromen-4-one), showed potent inhibition of CDK2/cyclin A and CDK9/cyclin T1, highlighting their potential in treating cancers and other proliferative diseases. google.com

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase: Benzothiazole and chromone derivatives have been investigated as potential inhibitors of ATR kinase, a key player in the DNA damage response, with implications for cancer therapy. mdpi.com

Kinase TargetChromone Derivative ClassTherapeutic PotentialReference
ROCK I/II4H-chromen-4-one derivativesDiabetic Retinopathy acs.org
PI3Kβ/δ8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides (e.g., AZD8186)PTEN-deficient Cancers nih.gov
CDK2/CDK9Rohitukine analoguesCancer, HIV, Inflammatory diseases google.com
ATR KinaseBenzothiazole-chromone hybridsCancer mdpi.com

Monoamine Oxidase Inhibition (Relevant Flavonoids of Chromone Class)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. mdpi.com Their inhibition can increase the levels of these neurotransmitters in the brain, making them valuable targets for treating neurological disorders, including depression. acs.org

Numerous studies have demonstrated that flavonoids, the class of compounds to which chromones belong, are effective inhibitors of both MAO-A and MAO-B. mdpi.comnih.govacs.org The inhibitory potency and selectivity (MAO-A vs. MAO-B) depend on the specific substitution pattern on the flavonoid core. acs.orgnih.gov For instance, 3',4',7-trihydroxyflavone showed significant inhibition of hMAO-A with an IC50 value of 7.57 µM, while Calycosin was a notable inhibitor of hMAO-B with an IC50 of 7.19 µM. mdpi.com Chrysin exhibited potent MAO-A inhibition (IC50 of 0.25 µM), whereas Genistein was more potent against MAO-B (IC50 of 0.65 µM). nih.gov These findings underscore the potential of the chromone/flavonoid scaffold in developing new agents for neurological disorders. acs.orgmdpi.com

FlavonoidhMAO-A IC50 (µM)hMAO-B IC50 (µM)Reference
3',4',7-Trihydroxyflavone7.57> 100 mdpi.com
Calycosin113.787.19 mdpi.com
Quercetin1.5228.39 nih.gov
Myricetin9.9359.34 nih.gov
Genistein2.740.65 nih.gov
Chrysin0.25> 100 nih.gov

Anti-Inflammatory Mechanisms and Cellular Response Modulation

Chronic inflammation is a key driver of many diseases. Chromone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. A notable mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. nih.govtandfonline.com For example, a novel chromone, 5,7-dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one, was found to inhibit NO production in RAW264.7 cells. nih.govacs.org

Furthermore, certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis showed potent inhibitory effects on superoxide (B77818) anion generation and elastase release by human neutrophils, key events in the inflammatory response. nih.gov Specifically, 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone and velutin (B192640) were highly effective, with IC50 values against superoxide generation of 4.62 µM and 1.78 µM, respectively. nih.gov

Mechanistic studies on other chromone analogues, such as 4-ferrocenylchroman-2-one derivatives, revealed that their anti-inflammatory effects extend to the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). tandfonline.com These effects are often mediated by the suppression of key signaling pathways, including the NF-κB and MAPKs pathways, which are central regulators of the inflammatory gene expression. tandfonline.com

Antioxidant Capacity and Reactive Species Scavenging

Antioxidant activity is a frequently reported property of the chromone class of compounds. researchgate.netontosight.ai Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in aging and numerous diseases.

Extracts from Orthosiphon stamineus, containing the analogue 5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-one, exhibited significant antioxidant activity as measured by ABTS and DPPH radical scavenging assays. nih.govnih.gov The water extract, in particular, showed potent activity with an IC50 of approximately 27.556 µg/mL against the ABTS radical. nih.gov Similarly, synthetic work on 4H-1-benzopyran-4-one derivatives has highlighted that these compounds often possess antioxidant activity in addition to their other biological effects, such as aldose reductase inhibition. researchgate.net However, not all chromone derivatives are potent antioxidants; one study on a novel 4H-chromen-4-one from a marine streptomyces strain found it had no remarkable antioxidant activity, indicating that the specific molecular structure is crucial for this property. nih.gov

Antiviral Activities (e.g., Anti-TMV activity)

The 4H-chromen-4-one scaffold is a recognized "privileged structure" in drug design, known for conferring a wide range of biological activities, including antiviral properties. acs.orgnih.gov Research has particularly highlighted the potential of chromone derivatives in combating plant-based viruses like the Tobacco Mosaic Virus (TMV), as well as human viruses.

Derivatives of the chromone structure have been shown to inhibit the Tobacco Mosaic Virus. For instance, two new chromone derivatives isolated from Cassia nomame, specifically 5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one and 5-(isobutyryl)-2-(2-oxopropyl)-6-methoxy-4H-chromen-4-one, demonstrated potential anti-TMV activities. researchgate.net At a concentration of 20 μM, they exhibited inhibition rates of 28.7% and 31.2%, respectively. researchgate.net Further studies on chromones from Cassia siamea identified a compound (siamchromone E) with an even higher anti-TMV inhibition rate of 35.3%. researchgate.net The antiviral activity of chromone derivatives extends to other viruses as well, with some compounds showing promise against Tomato Spotted Wilt Virus (TSWV) and even SARS-CoV-2. researchgate.netnih.gov For example, the flavonoid isoginkgetin, which contains the 4H-chromen-4-one scaffold, showed remarkable inhibitory potency against the SARS-CoV-2 virus in in-vitro studies. nih.gov

Anti-TMV Activity of Chromone Analogues

CompoundConcentrationInhibition Rate (%)Source
5-(isobutyryl)-2-(2-oxopropyl)-7-methoxy-4H-chromen-4-one20 μM28.7 researchgate.net
5-(isobutyryl)-2-(2-oxopropyl)-6-methoxy-4H-chromen-4-one20 μM31.2 researchgate.net
Siamchromone E (from Cassia siamea)Not specified35.3 researchgate.net
Myricetin Derivative (G9)500 µg/mL64.8 (Curative) arabjchem.org
Myricetin Derivative (G9)500 µg/mL71.3 (Protective) arabjchem.org

Other Pharmacological Potentials

The versatility of the 4H-chromene structure is further demonstrated by its activity across a spectrum of other pharmacological domains. frontiersin.org

Anticonvulsant: The chromene scaffold is considered a valuable template for developing anticonvulsant agents. frontiersin.org Various enaminone derivatives and other chromene analogues have been synthesized and evaluated for their potential to manage seizures. acs.org Though specific studies on this compound are limited in this context, the broader class of 4H-chromenes is recognized for this potential. frontiersin.orgfoodb.ca

Antituberculosis: A series of 4H-chromen-4-one derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. nih.gov Through a process of scaffold morphing from a known antitubercular benzofuran (B130515) compound, a specific derivative, compound 8d, was identified as being active against both drug-sensitive and multidrug-resistant tuberculosis strains. nih.gov Preliminary evaluations showed this compound has favorable microsomal stability, low cytotoxicity, and acceptable oral bioavailability, marking it as a promising lead for further development. nih.gov

Antidiabetic: Chromone derivatives have shown significant potential as antidiabetic agents. researchgate.nettandfonline.comnih.gov A derivative, 5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-one, was identified among the bioactive compounds in Erythrina glaucum seeds, which demonstrated blood sugar-lowering and insulin-secretion-enhancing effects. researchgate.net Furthermore, optically active 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles were found to be effective inhibitors of α-glycosidase, an enzyme relevant to diabetes management. nih.gov These compounds displayed inhibitory constants (Ki) in the micromolar range, indicating potent activity. nih.gov

Anticholinesterase: Derivatives of the 4H-chromenone structure have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govheraldopenaccess.us A study on amino-7,8-dihydro-4H-chromenone derivatives identified several potent inhibitors. nih.gov One analog, in particular, exhibited strong inhibitory potency against BChE with an IC50 value of 0.65 µM. nih.gov Kinetic studies revealed a competitive-type inhibition, suggesting these compounds could be valuable leads for developing new treatments for neurodegenerative diseases. nih.govresearchgate.net

Other Pharmacological Activities of Chromone Analogues

Pharmacological ActivityCompound AnalogueKey FindingSource
Antituberculosis4H-chromen-4-one derivative (8d)Active against drug-sensitive and multidrug-resistant TB. nih.gov
Antidiabetic5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-oneIdentified as a bioactive compound with potential to lower blood sugar. researchgate.net
Antidiabetic (α-glycosidase inhibition)2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitrilesEffective inhibitors with Ki values from 18.16 to 66.57 μM. nih.gov
Anticholinesterase (BChE Inhibition)Amino-7,8-dihydro-4H-chromenone derivative (4k)Potent inhibitor with an IC50 value of 0.65 µM. nih.gov

Structure Activity Relationship Sar Elucidation for Chromen 4 One Analogues

Systematization of Substituent Effects on Biological Efficacy

The biological efficacy of chromen-4-one derivatives can be dramatically altered by the type and position of substituents on the core ring system. Research has systematically explored these effects to establish clear SAR trends.

For instance, in the pursuit of novel inhibitors for Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases, the substitution pattern on the chromone (B188151) ring was found to be critical. nih.gov A series of chromone analogues revealed that substituents at the 2-, 6-, and 8-positions were most significant for inhibitory potency. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. The importance of the substituent at the 6-position was highlighted by the observation that its absence leads to a significant drop in potency. nih.gov

The nature of the substituent at the 2-position also plays a key role. Studies on SIRT2 inhibitors showed that the inhibitory effect is dependent on the length of an alkyl chain at this position, with a pentyl group being optimal among the studied alkyl derivatives. nih.gov However, introducing bulky groups, such as a phenyl group, directly connected to the ring system tended to diminish the inhibitory effect against SIRT2. nih.gov

Further SAR studies on chromone derivatives targeting other biological endpoints have confirmed the importance of substitution patterns. In a series designed as GPR55 ligands, halogenation at position 6 was explored. acs.org While substituting hydrogen with fluorine had little effect on the pharmacological behavior, the introduction of bromine at this position could influence activity. acs.org For antagonists of antiapoptotic Bcl-2 proteins, a series of analogues with varied functional groups at the 6-position of the chromene ring were synthesized and evaluated, leading to compounds with a more than three-fold increase in binding affinity. nih.gov

The electronic nature of the substituents is a recurring theme in SAR studies. For SIRT2 inhibition, it was found that electron-rich chroman-4-ones are generally less potent inhibitors than their electron-poor counterparts. nih.gov This demonstrates that the electronic properties of the substituents can dramatically alter biological activity. nih.gov In the development of MAO-B inhibitors, SAR analysis of chromone-3-phenylcarboxamide derivatives also underscored the influence of substituents on inhibitory potential. mdpi.com

PositionSubstituent TypeEffect on Biological Efficacy (Example Target)Reference
2 n-pentyl alkyl chainOptimal length for SIRT2 inhibition compared to shorter (n-propyl) or longer (n-heptyl) chains. nih.gov
2 Phenyl groupDecreased SIRT2 inhibition compared to an n-pentyl-substituted analogue. nih.gov
6 Absence of substituentSignificantly less potent SIRT2 inhibition. nih.gov
6 Electron-withdrawing groups (e.g., Bromo)Favorable for SIRT2 inhibition. nih.gov
6 Halogen (Fluorine)No significant effect on GPR55 agonism/antagonism. acs.org
6 & 8 Large, electron-withdrawing substituentsFavorable for potent SIRT2 inhibition. nih.gov
7 Fluoro groupResulted in only weak SIRT2 inhibitory activity. nih.gov

Correlating Core Structural Features with Pharmacological Profiles

The intrinsic pharmacological profile of this class of compounds is deeply rooted in the core 4H-chromen-4-one structure. This scaffold is a key component in flavonoids and has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, antioxidant, and anticancer effects. nih.gov

Key structural features of the chromen-4-one nucleus are essential for its biological functions. The 2,3-double bond in conjugation with the 4-oxo function is critical for the effective free radical scavenging activity seen in many chromone derivatives. mdpi.com The keto function at position 4 is also of major importance for molecular interactions, likely acting as a hydrogen bond acceptor, which is crucial for binding to protein targets like GPR55. acs.org The replacement of this carbonyl oxygen with a sulfur atom was found to eliminate agonist activity at GPR55, highlighting the importance of this specific feature. acs.org

The versatility of the chromen-4-one scaffold allows it to serve as a foundational structure for targeting diverse biological systems. By employing a scaffold hopping strategy, researchers have successfully replaced a quinazolin-4-one core with a chromen-4-one scaffold to develop novel and potent BRD4 inhibitors. nih.gov This demonstrates that the chromone core is a superior scaffold for achieving high inhibitory rates in certain contexts. nih.gov The chromone nucleus has also been identified as a promising scaffold for developing dual inhibitors of monoamine oxidase B (MAO-B) and adenosine (B11128) A2A receptors (A2AAR), which is a potential therapeutic strategy for Parkinson's disease. nih.gov

Core Structural FeatureAssociated Pharmacological Profile/ActivityExampleReference
4-Oxo Function Hydrogen bond acceptor, crucial for receptor binding and activation.Essential for GPR55 activation. acs.org
2,3-Double Bond conjugated with 4-Oxo Function Effective free radical scavenging (antioxidant activity).Essential for antioxidant properties of natural flavonoids. mdpi.com
Chromen-4-one Scaffold Versatile core for developing enzyme inhibitors.Used to develop potent BRD4 inhibitors via scaffold hopping. nih.gov
Chromen-4-one Scaffold Foundation for dual-target ligands.Investigated as a dual MAO-B inhibitor/A2AAR antagonist for Parkinson's disease. nih.gov
Chromen-4-one Scaffold Antiviral, anti-inflammatory, anticancer activities.Natural flavonoids containing the scaffold show broad biological effects. ontosight.ainih.gov

Computational Approaches in SAR Investigations (e.g., Molecular Docking Simulations)

Computational chemistry has become an indispensable tool for investigating the SAR of chromen-4-one analogues. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide profound insights into the interactions between these compounds and their biological targets at a molecular level. mdpi.comsemanticscholar.org

Molecular docking simulations are widely used to predict the binding orientation and affinity of chromone derivatives within the active site of a target protein. nih.gov These studies help to rationalize experimentally observed biological activities and guide the design of new, more potent compounds. For instance, docking studies have been employed to understand the SAR of chromone-based pyrimidine (B1678525) hybrids as anticancer agents targeting the BCR-ABL Tyrosine kinase. bohrium.com The results of these simulations correlated well with the experimental anticancer activity, providing insights into the specific molecular interactions driving the compounds' efficacy. bohrium.com Similarly, docking was used to evaluate the potential of the chromone nucleus as a dual binder for MAO-B and the A₂ₐ adenosine receptor (A₂ₐAR), supporting its suitability as a promising scaffold. nih.gov

Beyond simple docking, more complex computational methods like 3D-QSAR and molecular field analysis (MFA) are used to build predictive models. mdpi.com In a study on synthetic chromone derivatives with antioxidant activity, MFA was used to investigate steric and electrostatic influences, leading to a predictive 3D-QSAR model for designing novel antioxidants. mdpi.com Theoretical investigations using Density Functional Theory (DFT) have also been applied to analyze the structural and electronic properties of pharmaceutically active chromone derivatives. d-nb.info These studies calculate properties like molecular electrostatic potential and energy gaps, which help in determining the biological activities of the molecules and understanding their chemical reactivity. d-nb.info

Molecular dynamics simulations further enhance these investigations by evaluating the stability of the ligand-protein complex over time. pensoft.net This method was used to study flavones and flavonols as potential neuraminidase inhibitors, confirming the stability of the complex between the inhibitor and the active site. pensoft.net These computational approaches, from docking to QSAR and DFT, are crucial for modern drug discovery, allowing for the rational design and optimization of chromen-4-one derivatives for a wide range of therapeutic applications. bohrium.comd-nb.info

Computational MethodApplication in Chromen-4-one SARKey FindingsReference
Molecular Docking Understanding SAR of anticancer chromone-pyrimidine hybrids.Provided insights into interactions with BCR-ABL Tyrosine kinase, correlating with experimental activity. bohrium.com
Molecular Docking Evaluating the chromone nucleus as a dual MAO-B/A₂ₐAR binder.Supported the suitability of the chromone scaffold for developing dual-target ligands for Parkinson's disease. nih.gov
3D-QSAR / Molecular Field Analysis (MFA) Investigating substitutional requirements for antioxidant activity.Derived a predictive model for designing novel antioxidant chromone derivatives based on steric and electrostatic fields. mdpi.com
Density Functional Theory (DFT) Investigating structural and electronic properties of antitumor chromone derivatives.Calculated properties like molecular electrostatic potential and energy gaps to predict biological activity. d-nb.info
Molecular Dynamics (MD) Simulations Evaluating the stability of chromone derivatives complexed with target proteins.Confirmed the stability of potential neuraminidase inhibitors in the enzyme's active site. pensoft.net

Advanced Spectroscopic and Crystallographic Characterization Techniques for Chromen 4 One Structures

X-ray Crystallography for Three-Dimensional Structural Determination

A study on 2,6-dimethyl-4H-1-benzopyran-4-one, another name for the target compound, revealed that the bicyclic system is essentially planar, with all non-hydrogen atoms being coplanar within 0.03 Å. researchgate.net In the crystal structure, neighboring molecules are linked by C—H⋯O interactions. researchgate.net The compound crystallizes in the monoclinic space group P21/n. mdpi.com The planarity of the chromenone ring system is a common feature among related structures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure of 2,6-dimethyl-4H-chromen-4-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-(furan-2-yl)-2,6-dimethyl-4H-chromen-4-one, shows distinct signals for the methyl groups and the aromatic protons. rsc.org For instance, the methyl protons typically appear as sharp singlets. The aromatic protons on the chromone (B188151) ring system exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For a derivative, 3-(furan-2-yl)-2,6-dimethyl-4H-chromen-4-one, the carbonyl carbon of the chromen-4-one moiety shows a characteristic downfield shift. rsc.org The signals for the methyl carbons appear in the upfield region, while the aromatic and olefinic carbons resonate in the intermediate region. rsc.org

Interactive Data Table: NMR Data for a this compound derivative

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
2-CH₃2.55 (s)20.4
6-CH₃2.41 (s)21.0
C-2-164.6
C-36.95 (d)114.1
C-4-175.3
C-4a-122.7
C-57.27 (d)125.5
C-6-135.0
C-77.40 (d)134.7
C-87.98 (s)117.4
C-8a-153.8

Data based on 3-(furan-2-yl)-2,6-dimethyl-4H-chromen-4-one. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HR-ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For example, the HR-ESI-MS data for 3-(furan-2-yl)-2,6-dimethyl-4H-chromen-4-one showed a sodium adduct [M+Na]⁺ at m/z 263.0679, which is in close agreement with the calculated value of 263.0684 for C₁₅H₁₂O₃Na. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of small molecules like CO.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a chromone derivative typically shows a strong absorption band for the C=O (carbonyl) stretching vibration of the γ-pyrone ring. samipubco.com For 3-(furan-2-yl)-2,6-dimethyl-4H-chromen-4-one, this appears at 1645 cm⁻¹. rsc.org Other characteristic bands include those for C=C stretching of the aromatic ring and C-H stretching and bending vibrations. rsc.orgsamipubco.com

Interactive Data Table: Key IR Absorptions for a this compound derivative

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretch (aromatic)3141, 3042
C-H stretch (aliphatic)2978, 2920
C=O stretch (γ-pyrone)1645
C=C stretch (aromatic)1550, 1489

Data based on 3-(furan-2-yl)-2,6-dimethyl-4H-chromen-4-one. rsc.org

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules. While this compound itself is achiral, ECD can be applied to its chiral derivatives to establish their stereochemistry.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for different stereoisomers, the absolute configuration can be determined. nih.gov This technique has been successfully used to establish the absolute configuration of various natural and synthetic chromone derivatives. nih.govnih.gov

Emerging Research Frontiers and Future Directions in 2,6 Dimethyl 4h Chromen 4 One Research

Innovation in Synthetic Methodologies for Chromen-4-one Derivatives

The development of efficient and sustainable synthetic methods for chromen-4-one derivatives is a key area of ongoing research. Traditional methods are being replaced by innovative strategies that offer higher yields, shorter reaction times, and more environmentally friendly conditions.

Recent advancements have focused on green chemistry approaches. bohrium.comresearchgate.net These include ultrasound-assisted and microwave-assisted syntheses, which often lead to significantly reduced reaction times and increased product yields. researchgate.netresearchgate.net One-pot multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex chromene-based molecules in a single step, improving atom economy and reducing waste. bohrium.com For instance, a facile one-pot, four-component green synthesis of 4H-chromenes conjugated with phthalazine-1,4-diones has been developed, showcasing the efficiency of MCRs. bohrium.com

Furthermore, novel catalytic systems are being explored to facilitate the synthesis of chromen-4-one derivatives. These include the use of ionic liquids as reusable and environmentally benign reaction media and catalysts. bohrium.com Tandem cyclization reactions of o-hydroxyaryl enaminones represent another significant advancement, providing a versatile route to a wide range of chromone (B188151) derivatives. ccspublishing.org.cnresearchgate.net These modern synthetic strategies are crucial for creating diverse libraries of chromen-4-one compounds for biological screening and other applications.

Identification of Novel Molecular Targets and Biological Pathways

Research into the biological activities of chromen-4-one derivatives has revealed a multitude of potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govtandfonline.comijmrset.com The identification of specific molecular targets and the elucidation of the underlying biological pathways are critical for the development of targeted therapies.

In the context of cancer, various chromone derivatives have been shown to exert their effects through the inhibition of key signaling molecules. nih.gov These include protein kinases such as the mammalian target of rapamycin (B549165) (mTOR), phosphatidylinositol 3-kinase (PI3K), and Rho-associated coiled-coil containing protein kinases (ROCK). acs.orgacs.orgnih.gov For example, a series of 4H-chromen-4-one derivatives were identified as a new class of ROCK inhibitors with potential applications in treating diabetic retinopathy. acs.org An in silico study also suggested that certain chromone derivatives could act as inhibitors of Bcr-Abl tyrosine kinase, which is implicated in some types of leukemia. nih.gov

In the realm of neurodegenerative diseases, chromone-based compounds have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's and Parkinson's diseases. nih.govnih.govmdpi.com The anti-inflammatory properties of some chromone derivatives have been linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The diverse range of molecular targets highlights the therapeutic potential of the chromone scaffold.

Rational Design and Development of Next-Generation Chromen-4-one Based Agents

The development of next-generation therapeutic agents based on the 2,6-DIMETHYL-4H-CHROMEN-4-ONE scaffold relies on the principles of rational drug design and a deep understanding of structure-activity relationships (SAR). cancer.govacs.org By systematically modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.

One promising strategy is the creation of hybrid molecules that combine the chromone scaffold with other pharmacophores to develop multi-target-directed ligands (MTDLs). tandfonline.com This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. For example, hybrid molecules of triclosan (B1682465) with chromone have been synthesized and evaluated for their antiprotozoal activity. nih.gov

SAR studies are crucial for guiding the design of more effective compounds. These studies involve synthesizing a series of analogues with systematic variations in their substituents and evaluating their biological activity. For instance, studies on chromone-based MAO-B inhibitors have revealed that the position and nature of substituents on the chromone ring significantly influence their inhibitory activity and selectivity. nih.gov The insights gained from such studies are instrumental in the rational design of next-generation chromen-4-one based agents with improved therapeutic profiles.

Exploration of Interdisciplinary Applications

The unique photophysical properties of certain chromen-4-one derivatives have opened up exciting opportunities for their application in interdisciplinary fields, particularly in the development of fluorescent probes for chemical and biological sensing. sioc-journal.cn

Researchers have designed and synthesized chromone-based fluorescent probes for the detection of metal ions, such as Cu2+. sioc-journal.cn These probes often exhibit a "turn-on" fluorescence response upon binding to the target ion, allowing for its sensitive and selective detection in living cells. sioc-journal.cn The mechanism of action for some of these probes involves the catalyzed cleavage of an ester bond, leading to the release of a highly fluorescent chromone derivative. sioc-journal.cn

Furthermore, the solvatochromic properties of some 3-hydroxychromone derivatives, which show changes in their fluorescence emission depending on the polarity of their environment, make them valuable tools for studying biological membranes and protein binding. researchgate.netnih.gov For instance, a water-soluble and photostable fluorogenic chromone has been developed for DNA detection, highlighting the potential of these compounds in molecular diagnostics and biotechnology. nih.gov The exploration of these interdisciplinary applications is expanding the utility of the chromone scaffold beyond traditional medicinal chemistry.

Q & A

Q. Methodological Answer :

  • Synthesis : Use a multi-step approach starting with a Friedel-Crafts acylation or Knoevenagel condensation to construct the chromenone core. For example, details a related chromenone derivative synthesized via a Suzuki coupling (92% yield), with methoxy substituents introduced under mild conditions .
  • Validation :
    • NMR : Compare ¹H and ¹³C NMR spectra to reference data (e.g., δ 8.29 ppm for aromatic protons in CDCl3 ).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS: m/z 283.2950 [M+H]+ ).
    • Chromatography : Use HPLC to assess purity (>95% by area normalization).

Basic: How is X-ray crystallography employed to resolve the structural conformation of this compound?

Q. Methodological Answer :

  • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. highlights SHELX’s robustness for small-molecule refinement, even with twinned crystals .
  • Validation : Compare bond lengths/angles to similar chromenones (e.g., C=O bond ~1.21 Å).

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Q. Methodological Answer :

  • Triangulation : Cross-validate using DFT calculations (e.g., Gaussian09), NMR chemical shift predictors (e.g., ACD/Labs), and experimental XRD data .
  • Error Analysis : Assess solvent effects (e.g., CDCl3 vs. DMSO-d6) and crystallographic disorder (common in methyl-substituted chromenones) .

Advanced: What methodological frameworks are recommended for analyzing the bioactivity of this compound in cancer cell lines?

Q. Methodological Answer :

  • In Vitro Assays : Use MTT/WST-1 assays for cytotoxicity (IC50 determination) and flow cytometry for apoptosis (Annexin V/PI staining).
  • Data Interpretation : Apply mixed-methods research () to integrate quantitative IC50 values with qualitative mechanistic insights (e.g., ROS generation via fluorescence microscopy) .

Advanced: How should researchers address inconsistencies in reported solubility and stability profiles of this compound?

Q. Methodological Answer :

  • Controlled Studies : Replicate solubility tests in DMSO, ethanol, and PBS under inert atmospheres (N2) to prevent oxidation.
  • Analytical Monitoring : Use LC-MS over 24–72 hours to track degradation products (e.g., quinone formation) .

Basic: What spectroscopic techniques are critical for characterizing substituent effects in this compound derivatives?

Q. Methodological Answer :

  • UV-Vis : Monitor π→π* transitions (λmax ~300–350 nm for chromenones).
  • IR Spectroscopy : Identify carbonyl stretches (νC=O ~1650–1700 cm⁻¹) .

Advanced: How can computational modeling (e.g., MD simulations) predict the binding affinity of this compound to kinase targets?

Q. Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to simulate ligand-protein interactions.
  • Validation : Compare ΔG values with experimental IC50 data and adjust force fields (e.g., AMBER) for methyl group torsional angles .

Advanced: What strategies mitigate challenges in crystallizing this compound due to its planar structure?

Q. Methodological Answer :

  • Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to disrupt π-stacking.
  • Temperature Gradients : Use slow evaporation at 4°C to enhance crystal lattice formation .

Basic: What are the best practices for assessing the photostability of this compound in UV-light-mediated studies?

Q. Methodological Answer :

  • Light Exposure : Use a UV chamber (λ = 254–365 nm) with controlled intensity (mW/cm²).
  • Degradation Analysis : Track photoproducts via TLC and HRMS .

Advanced: How can structure-activity relationship (SAR) studies optimize the methyl substituents of this compound for enhanced bioactivity?

Q. Methodological Answer :

  • Synthetic Modifications : Replace methyl groups with halogens or electron-withdrawing groups (e.g., -NO2) via nucleophilic substitution () .
  • Data Integration : Use dialectical frameworks () to iteratively refine hypotheses based on bioassay and computational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.